molecular formula C24H31N3O3 B2510284 methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate CAS No. 1796995-87-3

methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate

Cat. No.: B2510284
CAS No.: 1796995-87-3
M. Wt: 409.53
InChI Key: BHLCSNOXDNLSFX-UHFFFAOYSA-N
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Description

Methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate is a complex polycyclic alkaloid derivative featuring a benzoate ester moiety linked to a 3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene core via a carbonylamino group. This structure is characterized by its fused bicyclic and tricyclic systems, which confer significant rigidity and stereochemical complexity. The compound shares structural similarities with lupin alkaloids, such as Templetine, which contains a related 3,15-diazatetracyclo framework but differs in substituents (e.g., a piperidinyl group instead of the benzoate ester) .

Properties

IUPAC Name

methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-30-23(28)19-8-2-3-9-20(19)25-24(29)27-12-6-7-16-13-17-14-18(22(16)27)15-26-11-5-4-10-21(17)26/h2-3,8-9,13,17-18,21-22H,4-7,10-12,14-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLCSNOXDNLSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCCC3=CC4CC(C32)CN5C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,15-diazatetracyclo[77102,7010,15]heptadec-7-ene-3-carbonylamino)benzoate involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Structural Characteristics

The compound features a unique tetracyclic structure that contributes to its biological activity and stability. Its molecular formula is C19H29N3OC_{19}H_{29}N_3O, indicating the presence of nitrogen atoms which may play a crucial role in its reactivity and interaction with biological systems .

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate exhibit significant anticancer properties. For instance, research has shown that derivatives of diazatetracyclo compounds can induce apoptosis in cancer cells by modulating cell cycle pathways and promoting pro-apoptotic signals .

Case Study: Apoptosis Induction

In a controlled study, methyl derivatives were tested against various cancer cell lines, resulting in a notable decrease in cell viability due to apoptosis induction mechanisms . The results suggest that the compound's structural features enhance its interaction with cellular targets involved in apoptosis.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several pathogens. The presence of nitrogen atoms within its structure may enhance its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Case Study: Antimicrobial Testing

In vitro tests showed that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria . The efficacy was compared with standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Polymer Development

This compound can be utilized in the development of advanced polymer materials due to its unique chemical structure which can impart desirable properties such as flexibility and strength.

Fluorescent Sensors

Research indicates that derivatives of this compound can be integrated into polymer matrices to create fluorescent sensors for environmental monitoring or biomedical applications . These sensors exploit the compound's ability to undergo fluorescence resonance energy transfer (FRET), making them suitable for detecting specific analytes.

Data Summary Table

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; modulates cell cycle pathways
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Polymer DevelopmentEnhances mechanical properties in polymer matrices
Fluorescent SensorsUsed for environmental monitoring; FRET capabilities

Mechanism of Action

The mechanism of action of methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Quinoline-Piperazine-Benzoate Derivatives ()

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) and its halogenated analogs (C2–C7) share a methyl benzoate group connected to a heterocyclic system (quinoline-piperazine). Key differences include:

  • Heterocyclic Core: The target compound’s diazatetracyclo system is more rigid and sterically demanding compared to the simpler quinoline-piperazine framework in C1–C5.
  • Functional Groups: Both classes feature ester carbonyls, but the target compound’s 3-carbonylamino linkage contrasts with the piperazine-carbonyl-quinoline bridge in C1–C6.

Table 1: Structural and Physical Comparison with Quinoline Derivatives

Property Target Compound C1 (Quinoline-Piperazine-Benzoate)
Molecular Formula C₂₀H₂₃N₃O₃ C₂₈H₂₅N₃O₃
Key Functional Groups Diazatetracyclo, Benzoate ester Quinoline, Piperazine, Benzoate
Rigidity High (fused polycycles) Moderate (flexible piperazine)
Potential Applications Alkaloid-like bioactivity Not specified (likely medicinal)

Benzodithiazine-Based Methyl Esters ()

Compounds like Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (15) and Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (3) exhibit:

  • Heterocyclic Core : A benzodithiazine system with sulfonyl groups, distinct from the diazatetracyclo core.
  • Spectroscopic Features : IR bands at ~1715 cm⁻¹ (C=O ester) and ~1615 cm⁻¹ (C=N) , closely matching the target compound’s expected spectral profile.
  • Thermal Stability : High melting points (252–315°C, decomposition) due to crystalline packing and hydrogen bonding , suggesting the target compound may exhibit similar stability.

Table 2: Thermal and Spectroscopic Comparison

Compound Melting Point (°C) Key IR Bands (cm⁻¹)
Target Compound Not reported ~1715 (C=O), ~1615 (C=N)
Compound 15 310–311 (dec.) 1715 (C=O), 1615 (C=N)
Compound 3 252–253 (dec.) 1740 (C=O), 1340 (SO₂)

Diazatetracyclo Framework Analogs ()

  • Templetine : A lupin alkaloid with a 3,15-diazatetracyclo core but substituted with a piperidinyl group instead of the benzoate ester. This difference likely alters solubility and bioactivity, as Templetine’s piperidinyl group may enhance basicity .

Pesticide-Related Methyl Benzoates ()

Compounds like Bensulfuron-methyl and Primisulfuron-methyl are sulfonylurea herbicides with methyl benzoate groups. While structurally distinct, their ester groups contribute to lipophilicity and membrane permeability. The target compound’s lack of sulfonylurea motifs suggests differing biological targets .

Biological Activity

Methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of diazatetracyclic compounds and is characterized by its unique tetracyclic structure which includes nitrogen atoms in the ring system. Its molecular formula is C24H31N3O3C_{24}H_{31}N_3O_3, indicating the presence of three nitrogen atoms and three oxygen atoms alongside carbon and hydrogen.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and free radical damage.

  • Study Findings : In vitro assays showed that the compound effectively scavenged free radicals, demonstrating comparable efficacy to established antioxidants such as ascorbic acid (vitamin C) .

2. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production; thus, its inhibition can be beneficial in treating hyperpigmentation disorders.

  • Mechanism : The compound acts as a competitive inhibitor of tyrosinase, with IC50 values indicating strong inhibitory activity compared to standard inhibitors like kojic acid.
CompoundIC50 (µM)Comparison
This compound1.1222-fold stronger than kojic acid (24.09 µM)
Kojic Acid24.09Reference standard

3. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.

  • Mechanism : The compound appears to modulate apoptotic pathways by regulating pro-apoptotic and anti-apoptotic proteins, leading to cell cycle arrest and subsequent apoptosis in various cancer cell lines .

Case Study 1: Melanoma Treatment

A study investigated the effects of this compound on B16F10 melanoma cells:

  • Results : The treatment resulted in a significant reduction in melanin production and cell viability at concentrations above 5 µM.

Case Study 2: Oxidative Stress Model

In a model of oxidative stress induced by hydrogen peroxide:

  • Results : Cells treated with the compound showed reduced levels of reactive oxygen species (ROS), highlighting its potential as a protective agent against oxidative damage .

Q & A

Q. What synthetic methodologies are typically employed to prepare methyl 2-(3,15-diazatetracyclo[...]benzoate?

The synthesis involves multi-step organic reactions, including:

  • Amide coupling : Reacting 3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carboxylic acid with methyl 2-aminobenzoate using coupling agents like EDC/HOBt to form the carbonylamino linkage .
  • Esterification : Protection/deprotection strategies for the benzoate group, often using methanol under acidic or basic conditions . Key challenges include steric hindrance from the diazatetracyclic core, requiring optimized reaction temperatures (e.g., 0–5°C for coupling steps) .

Q. How is the structural integrity of this compound validated?

  • Spectroscopic analysis : 1H/13C NMR to confirm the diazatetracyclic scaffold and benzoate ester linkage (e.g., characteristic carbonyl signals at ~170 ppm in 13C NMR) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 3 ppm) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in the diazatetracyclic moiety, though this requires high-purity crystals .

Q. What biological or pharmacological activities are associated with this compound?

While direct data is limited, structurally related diazatetracyclic compounds exhibit:

  • Enzyme inhibition : Potential interaction with proteases or kinases due to the rigid bicyclic scaffold .
  • Cellular assays : Cytotoxicity screening (e.g., IC50 values in cancer cell lines) using MTT or ATP-based luminescence assays .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data during structural elucidation?

  • Density Functional Theory (DFT) : Simulate NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to cross-validate experimental 1H/13C assignments, especially for ambiguous proton environments in the diazatetracyclic ring .
  • Molecular docking : Predict binding conformations to explain discrepancies in bioactivity data (e.g., low inhibition despite high structural similarity) .

Q. What experimental strategies mitigate low yields in the final coupling step?

  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions .
  • Catalyst screening : Test alternatives to EDC/HOBt, such as DCC/DMAP or newer coupling agents like COMU .
  • In situ monitoring : Use HPLC-MS to track intermediate stability and adjust reaction timelines .

Q. How do steric and electronic effects influence the reactivity of the diazatetracyclic core?

  • Steric maps : Generate using molecular modeling software (e.g., Spartan) to identify hindered regions in the bicyclic structure that limit nucleophilic attack .
  • Electrostatic potential analysis : Reveal electron-deficient zones (e.g., carbonyl groups) prone to nucleophilic addition or hydrogen bonding .

Data Contradiction Analysis

Q. How to address inconsistencies between theoretical and observed melting points?

  • Purity assessment : Repeat DSC/TGA analysis after recrystallization (e.g., using ethanol/water mixtures) to rule out impurities .
  • Polymorphism screening : Perform XRPD to detect crystalline vs. amorphous forms, which can alter melting behavior .

Q. Why might bioactivity data vary across assay platforms?

  • Assay interference : The benzoate ester may hydrolyze in cell culture media, generating free carboxylic acid derivatives with differing activity profiles .
  • Protein binding : Use equilibrium dialysis to quantify serum protein binding, which can reduce effective compound concentration .

Methodological Frameworks

Q. What statistical approaches validate structure-activity relationships (SAR) for derivatives?

  • Multivariate analysis : Apply PCA or PLS regression to correlate electronic descriptors (e.g., Hammett σ values) with bioactivity .
  • Dose-response modeling : Use GraphPad Prism to calculate Hill slopes and assess cooperative binding effects .

Q. How to design stability studies for long-term storage?

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, followed by HPLC purity checks .
  • Lyophilization : Assess feasibility for creating stable amorphous solid dispersions .

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